molecular formula C10H16N2O3S B4983948 vitamin H CAS No. 57378-70-8

vitamin H

Cat. No.: B4983948
CAS No.: 57378-70-8
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-UHFFFAOYSA-N
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Description

Vitamin H, also known as biotin or vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes within the body. It is a small, colorless compound that belongs to the family of vitamins known as the vitamin B complex. Biotin is composed of a ureido ring fused with a tetrahydrothiophene ring, and it contains a valeric acid substituent and a sulfur atom. This unique structure allows biotin to function as a coenzyme in many enzymatic reactions .

Biochemical Analysis

Biochemical Properties

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is involved in several biochemical reactions. It interacts with enzymes such as pyruvate carboxylase and biotin/lipoyl attachment proteins . These interactions are crucial for the carboxylation of pyruvate to oxaloacetate, a key step in gluconeogenesis . The compound acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in various metabolic processes .

Cellular Effects

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with biotin-dependent carboxylases affects the regulation of genes involved in fatty acid synthesis and amino acid metabolism . Additionally, it impacts cellular energy production by participating in the citric acid cycle .

Molecular Mechanism

At the molecular level, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid exerts its effects through binding interactions with biotin-dependent enzymes . It acts as a coenzyme, facilitating the carboxylation reactions essential for metabolic processes . The compound’s binding to carboxylase enzymes enhances their activity, leading to increased production of key metabolic intermediates . This interaction also influences gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure to high temperatures or extreme pH levels can lead to degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid vary with different dosages in animal models. At low doses, the compound enhances metabolic activity and supports normal cellular function . At high doses, it can cause toxic effects, including disruption of cellular metabolism and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve optimal biochemical activity without adverse effects .

Metabolic Pathways

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase, playing a crucial role in gluconeogenesis and fatty acid synthesis . The compound’s involvement in these pathways affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects . The compound’s distribution is essential for its role in metabolic processes, ensuring that it reaches the target enzymes and pathways .

Subcellular Localization

The subcellular localization of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is critical for its activity and function. The compound is directed to specific compartments, such as mitochondria and the cytoplasm, where it interacts with target enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin can be synthesized through several chemical routes. One common method involves the condensation of a thiophene derivative with a ureido compound. The reaction typically requires the presence of a strong base, such as potassium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of biotin often involves microbial fermentation. Certain bacteria and yeast strains are capable of synthesizing biotin, and these microorganisms are cultivated in large bioreactors. The biotin is then extracted and purified from the fermentation broth. This method is considered more environmentally friendly and sustainable compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Biotin undergoes various chemical reactions, including carboxylation, oxidation, and reduction. As a coenzyme, biotin is primarily involved in carboxylation reactions, where it facilitates the addition of a carboxyl group to substrates .

Common Reagents and Conditions: In carboxylation reactions, biotin acts as a cofactor for carboxylase enzymes. These reactions typically require the presence of adenosine triphosphate (ATP) and bicarbonate ions. The biotin-carboxyl carrier protein complex is formed, which then serves as the substrate for the carboxylases .

Major Products Formed: The major products formed from biotin-dependent carboxylation reactions include oxaloacetate, malonyl-CoA, and methylcrotonyl-CoA. These products are essential intermediates in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism .

Scientific Research Applications

Biotin has a wide range of applications in scientific research, including:

    Chemistry: Biotin is used as a coenzyme in various biochemical assays to study enzyme kinetics and metabolic pathways.

    Biology: Biotinylation, the process of attaching biotin to proteins or nucleic acids, is commonly used in molecular biology for labeling and detection purposes.

    Medicine: Biotin supplements are used to treat biotin deficiency, which can lead to symptoms such as hair loss, skin rashes, and neurological disorders.

    Industry: Biotin is used in the production of cosmetics, food additives, and animal feed.

Comparison with Similar Compounds

Biotin is unique among the B vitamins due to its role as a coenzyme in carboxylation reactions. Similar compounds include other B vitamins such as thiamine (vitamin B1), riboflavin (vitamin B2), and niacin (vitamin B3). While these vitamins also function as coenzymes, they are involved in different types of enzymatic reactions. For example, thiamine is a coenzyme for decarboxylation reactions, riboflavin is involved in oxidation-reduction reactions, and niacin functions as a coenzyme in redox reactions .

Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHBAHKTGYVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859030
Record name 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-85-5, 5652-41-5, 57378-70-8
Record name biotin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758208
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name biotin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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